4-(4-n-Pentylphenyl)phenol
Overview
Description
4-(4-n-Pentylphenyl)phenol is an organic compound belonging to the class of phenols It consists of a phenol group substituted with a pentyl group at the para position of one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-n-Pentylphenyl)phenol can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. For example, the reaction of 4-bromophenylpentane with phenol under basic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4-n-Pentylphenyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt)
Reduction: Sodium borohydride (NaBH4)
Electrophilic Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound
Scientific Research Applications
4-(4-n-Pentylphenyl)phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-n-Pentylphenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-tert-Butylphenol: A phenol derivative with a tert-butyl group at the para position.
4-n-Butylphenol: A phenol derivative with a butyl group at the para position.
Uniqueness
4-(4-n-Pentylphenyl)phenol is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties compared to other phenol derivatives.
Properties
IUPAC Name |
4-(4-pentylphenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h6-13,18H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSCPVPNXMPNQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517110 | |
Record name | 4'-Pentyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61760-85-8 | |
Record name | 4'-Pentyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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